N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide core (CAS 1008-50-0, molecular formula C₈H₁₀N₂O₂, molecular weight 166.177 g/mol) . The core is substituted at the carboxamide nitrogen with a 1-(1-benzofuran-2-yl)propan-2-yl group. The benzofuran moiety introduces aromaticity and lipophilicity, while the tetrahydrobenzoxazole core contributes to structural rigidity.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(10-14-11-13-6-2-4-8-16(13)23-14)20-19(22)18-15-7-3-5-9-17(15)24-21-18/h2,4,6,8,11-12H,3,5,7,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPQGGNRHZQTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and tetrahydrobenzoxazole intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The tetrahydrobenzoxazole ring can be synthesized through a similar cyclization process involving an amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and tetrahydrobenzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity . The tetrahydrobenzoxazole ring may also play a role in the compound’s biological effects by stabilizing its interaction with target proteins .
Comparison with Similar Compounds
Substituent Variations in Benzofuran Derivatives
- This could influence solubility and metabolic stability .
Substitution with Bulkier Aromatic Groups
- N-[2-Amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride (CAS 2639434-43-6): Molecular Formula: C₁₉H₂₈ClN₃O Molecular Weight: 371.9 g/mol Key Differences: The naphthalen-2-yl group is bulkier and more lipophilic than benzofuran-2-yl, likely increasing LogP and reducing aqueous solubility. The hydrochloride salt form enhances stability and solubility in polar solvents .
Core Modifications in Benzoxazole Derivatives
- 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide (CAS 1008-50-0):
Structural and Physicochemical Data Table
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran Ring : Known for its diverse biological activities.
- Tetrahydrobenzoxazole : Contributes to the compound's interaction with biological targets.
- Carboxamide Group : Plays a crucial role in the compound's solubility and reactivity.
Biological Activity Overview
Research indicates that compounds containing benzofuran and benzoxazole moieties exhibit a range of biological activities:
-
Antitumor Activity :
- Several studies have demonstrated the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, derivatives have been reported with IC50 values as low as 11 μM against ovarian cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- The initial step often includes the formation of the benzofuran ring via methods such as Friedel-Crafts acylation.
- Subsequent reactions may involve cyclization processes to form the benzoxazole structure.
Case Study 1: Anticancer Activity
A study investigated a series of benzofuran derivatives for their anticancer properties. Among them, a compound with a similar structure to this compound exhibited an IC50 value of 12 μM against A2780 ovarian cancer cells. This highlights the potential efficacy of such compounds in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of benzofuran derivatives. The study found that certain modifications to the benzofuran structure significantly enhanced antibacterial activity against Gram-positive bacteria .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|---|
| Compound A | Antitumor | A2780 (Ovarian Cancer) | 12 μM |
| Compound B | Antimicrobial | Staphylococcus aureus | Effective |
| Compound C | Anti-inflammatory | Human Fibroblasts | Significant Inhibition |
Q & A
Q. What are the established synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves coupling benzofuran derivatives with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key parameters include:
- Temperature : Maintain 0–5°C during initial coupling to minimize side reactions.
- Catalysts : Use Lewis acids like ZnCl₂ for regioselective cyclization of the benzoxazole ring .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) achieves >95% purity. Optimize solvent polarity based on TLC monitoring .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm; oxazole carbonyl at δ 165–170 ppm) .
- X-ray Crystallography : Resolve 3D conformation, critical for understanding biological interactions. For example, the dihedral angle between benzofuran and oxazole rings influences target binding .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₈N₂O₃S requires m/z 352.41) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer : Screen against:
- Enzyme Targets : Cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays to assess inhibition kinetics .
- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MCF-7, HepG2) using MTT assays. Validate results with flow cytometry for apoptosis markers (e.g., Annexin V/PI staining) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Analog Synthesis : Replace the benzofuran moiety with benzothiophene (as in ) to compare IC₅₀ values.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) for kinetic parameters (KD, kon/koff) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hepatic clearance in microsomal assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Address discrepancies via:
- Orthogonal Assays : Confirm antiproliferative activity with clonogenic assays alongside MTT to rule out false positives from metabolic interference .
- Pharmacokinetic Profiling : Compare bioavailability (e.g., Cmax, AUC) in rodent models to contextualize in vitro vs. in vivo efficacy gaps .
- Batch Reproducibility : Test multiple synthetic batches for purity (HPLC >98%) and polymorph characterization (PXRD) to exclude batch-dependent effects .
Q. How can in vivo efficacy models be designed to evaluate therapeutic potential while minimizing toxicity?
- Methodological Answer :
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in BALB/c mice, starting at 10 mg/kg (IV) with incremental escalation. Monitor hepatic/renal biomarkers (ALT, creatinine) .
- Tumor Xenografts : Use NOD/SCID mice implanted with patient-derived xenografts (PDX). Administer compound daily (oral gavage) and measure tumor volume via caliper vs. vehicle control .
- BBB Penetration : For CNS targets, assess brain-plasma ratio (LC-MS/MS) after perfusion to quantify compound distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
